O-Acetyl-L-serine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

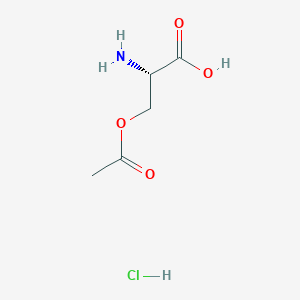

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66638-22-0 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of O-Acetyl-L-serine Hydrochloride in Cysteine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes, including protein synthesis, detoxification, and the formation of iron-sulfur clusters. In bacteria and plants, the de novo synthesis of L-cysteine is predominantly accomplished through a two-step enzymatic pathway in which O-Acetyl-L-serine (OAS) serves as a crucial intermediate. O-Acetyl-L-serine hydrochloride is the stable, water-soluble form of OAS widely utilized in research to investigate this pathway. This technical guide provides an in-depth exploration of the role of O-Acetyl-L-serine in cysteine biosynthesis, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for studying this vital metabolic route. The information presented herein is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development seeking to understand and manipulate cysteine metabolism.

Introduction to Cysteine Biosynthesis

In bacteria and plants, the primary pathway for L-cysteine formation involves the incorporation of sulfide (B99878) into a carbon backbone derived from L-serine.[1] This process is catalyzed by two key enzymes: Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS), also known as O-acetylserine (thiol)-lyase.[2]

The biosynthesis begins with the activation of L-serine through its acetylation by SAT, utilizing acetyl-CoA as the acetyl group donor, to form O-Acetyl-L-serine.[3] Subsequently, OASS catalyzes the replacement of the acetyl group of OAS with a sulfhydryl group from a sulfide donor, yielding L-cysteine and acetate.[4][5] This pathway is a critical intersection of carbon, nitrogen, and sulfur metabolism.

The Core Enzymatic Pathway

The synthesis of L-cysteine from L-serine via O-Acetyl-L-serine is a two-step process:

-

Formation of O-Acetyl-L-serine: Catalyzed by Serine Acetyltransferase (EC 2.3.1.30).

-

Formation of L-Cysteine: Catalyzed by O-Acetylserine Sulfhydrylase (EC 2.5.1.47).

The overall reaction can be summarized as:

L-serine + Acetyl-CoA + S²⁻ → L-cysteine + CoA + Acetate + H₂O

Below is a diagram illustrating the core reaction pathway.

Serine Acetyltransferase (SAT)

Serine Acetyltransferase (SAT) catalyzes the committed and rate-limiting step in cysteine biosynthesis.[6][7] It is a member of the left-handed parallel beta-helix family of enzymes.[8] The kinetic mechanism is typically ordered, with acetyl-CoA binding prior to L-serine, and O-acetyl-L-serine being released before CoA.[8]

O-Acetylserine Sulfhydrylase (OASS)

O-Acetylserine Sulfhydrylase (OASS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step of L-cysteine synthesis.[9] The reaction follows a Ping Pong Bi Bi kinetic mechanism, where O-Acetyl-L-serine binds first, leading to the formation of an α-aminoacrylate intermediate and the release of acetate.[4] Subsequently, sulfide binds and reacts with the intermediate to form L-cysteine.[4]

Quantitative Data on Enzyme Kinetics and Interactions

The following tables summarize key quantitative data for the enzymes involved in the O-Acetyl-L-serine-dependent cysteine biosynthesis pathway from various organisms.

Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)

| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Escherichia coli | L-Serine | 1.07 ± 0.15 | 63.6 ± 2.8 | 5.9 x 10⁴ | [7] |

| Escherichia coli | Acetyl-CoA | 0.17 ± 0.04 | 52.1 ± 3.1 | 3.1 x 10⁵ | [7] |

| Neisseria gonorrhoeae | L-Serine | - | - | - | [10] |

| Neisseria gonorrhoeae | Acetyl-CoA | - | - | - | [10] |

| Entamoeba histolytica (EhSAT1) | L-Serine | 0.8 ± 0.1 | 15.3 ± 0.5 | 1.9 x 10⁴ | [11] |

| Entamoeba histolytica (EhSAT1) | Acetyl-CoA | 0.08 ± 0.01 | 16.2 ± 0.4 | 2.0 x 10⁵ | [11] |

Table 2: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS)

| Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Salmonella typhimurium | O-Acetyl-L-serine | 0.149 ± 0.059 | - | [12] |

| Salmonella typhimurium | Sulfide | 0.066 ± 0.004 | - | [12] |

| Alkaliphilic Bacterium | O-Acetyl-L-serine | 4 | 37.0 | [13] |

| Arabidopsis thaliana | O-Acetyl-L-serine | 1.4 | - | [14] |

Table 3: Inhibition and Interaction Constants

| Enzyme/Complex | Ligand/Partner | Constant Type | Value | Organism | Reference |

| Serine Acetyltransferase (SAT) | L-Cysteine | K_i_ | 2 µM | Soybean | [4] |

| Cysteine Synthase Complex (CSC) | L-Cysteine | K_i_ | 70 µM | Soybean | [4] |

| Entamoeba histolytica SAT1 | L-Cysteine | K_i_ | 4.7 µM | E. histolytica | [11] |

| Entamoeba histolytica SAT2 | L-Cysteine | K_i_ | 110 µM | E. histolytica | [11] |

| Entamoeba histolytica SAT3 | L-Cysteine | K_i_ | 460 µM | E. histolytica | [11] |

| SAT-OASS Interaction | - | K_d1_ | 0.3 nM | Soybean | [4] |

| SAT-OASS Interaction | - | K_d2_ | 7.5 nM | Soybean | [4] |

| SAT-OASS Interaction | - | K_d3_ | 78 nM | Soybean | [4] |

| OASS-A | UPAR415 (inhibitor) | K_D_ | 97.3 ± 6.3 nM | S. typhimurium | [1] |

| OASS-A | UPAR415 (inhibitor) | K_D_ | 55.8 ± 8.0 nM | E. coli | [1] |

Regulatory Mechanisms

The biosynthesis of cysteine is tightly regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates. This regulation occurs at both the enzymatic and genetic levels.

The Cysteine Synthase Complex (CSC)

A key regulatory feature of this pathway is the formation of a multi-enzyme complex between SAT and OASS, known as the Cysteine Synthase Complex (CSC).[4][15] The formation of the CSC is dynamic and influenced by the concentrations of O-Acetyl-L-serine and sulfide.[15]

Within the CSC, SAT is activated, while OASS activity is inhibited.[4] This reciprocal regulation allows the cell to finely tune the production of OAS and its subsequent conversion to cysteine based on sulfur availability.

The diagram below illustrates the regulatory logic of the Cysteine Synthase Complex.

Feedback Inhibition

L-cysteine, the end product of the pathway, acts as a feedback inhibitor of SAT.[4] It competes with L-serine for the active site, thereby downregulating its own synthesis when cellular levels are sufficient.[10]

Experimental Protocols

Serine Acetyltransferase (SAT) Activity Assay

This protocol is adapted from methods used for the characterization of SAT from various organisms.[6][10] The assay measures the production of Coenzyme A (CoA) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified SAT enzyme

-

1 M Tris-HCl, pH 7.6

-

0.5 M EDTA

-

1 M L-serine

-

10 mM Acetyl-CoA

-

100 mM DTNB in 1 M Tris-HCl, pH 8.0

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of 1 M Tris-HCl, pH 7.6

-

2 µL of 0.5 M EDTA

-

20 µL of 1 M L-serine

-

10 µL of 10 mM Acetyl-CoA

-

Add distilled water to a final volume of 990 µL.

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of purified SAT enzyme solution.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 100 mM DTNB.

-

Measure the absorbance at 412 nm.

-

A standard curve should be generated using known concentrations of CoA to quantify the amount of product formed.

O-Acetylserine Sulfhydrylase (OASS) Activity Assay

This protocol is based on a colorimetric assay that detects the formation of L-cysteine.[16] The L-cysteine produced reacts with an acidic ninhydrin (B49086) reagent to form a colored product that can be quantified at 560 nm.

Materials:

-

Purified OASS enzyme

-

1 M HEPES-NaOH, pH 7.5

-

100 mM Dithiothreitol (DTT)

-

100 mM O-Acetyl-L-serine (prepare fresh)

-

50 mM Sodium Sulfide (Na₂S)

-

20% (w/v) Trichloroacetic acid (TCA)

-

Acidic ninhydrin reagent (0.25 g ninhydrin in 6 mL glacial acetic acid and 4 mL concentrated HCl)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

10 µL of 1 M HEPES-NaOH, pH 7.5

-

2.5 µL of 100 mM DTT

-

5 µL of 50 mM Na₂S

-

Add distilled water to a final volume of 90 µL.

-

-

Add 5 µL of purified OASS enzyme solution.

-

Initiate the reaction by adding 5 µL of 100 mM O-Acetyl-L-serine.

-

Incubate at 25°C for 10 minutes.

-

Stop the reaction by adding 50 µL of 20% TCA.

-

Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of acidic ninhydrin reagent.

-

Incubate at 100°C for 10 minutes.

-

Cool the samples on ice and add 400 µL of 95% ethanol.

-

Measure the absorbance at 560 nm.

-

A standard curve with known concentrations of L-cysteine should be prepared to determine the amount of cysteine produced.

The following diagram outlines the general workflow for these enzyme activity assays.

Conclusion

O-Acetyl-L-serine is a linchpin in the biosynthesis of L-cysteine in bacteria and plants. The enzymes that produce and consume it, Serine Acetyltransferase and O-Acetylserine Sulfhydrylase, are subject to intricate regulatory mechanisms, most notably the formation of the Cysteine Synthase Complex. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to modulate sulfur metabolism for applications in agriculture, biotechnology, and the development of novel antimicrobial agents. The information and methodologies presented in this guide provide a solid foundation for such endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoform-dependent feedback regulation of serine O-acetyltransferase isoenzymes involved in L-cysteine biosynthesis of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana [bio-protocol.org]

The Pivotal Role of O-Acetyl-L-serine in Bacterial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-serine (OAS) stands as a critical nexus in bacterial metabolism, primarily serving as the direct precursor to the essential amino acid L-cysteine. Beyond its foundational role in protein synthesis, OAS is a key signaling molecule that modulates the expression of genes involved in sulfur assimilation and cysteine biosynthesis. This technical guide provides an in-depth exploration of the multifaceted functions of OAS in bacteria, detailing the enzymatic processes of its synthesis and consumption, its regulatory mechanisms, and its broader implications in bacterial physiology and pathogenesis. The intricate interplay between O-Acetyl-L-serine and the enzymes serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK/M), including the formation of the regulatory cysteine synthase complex (CSC), is a central focus. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

In the landscape of bacterial metabolic networks, the synthesis of sulfur-containing amino acids is paramount for survival and virulence. O-Acetyl-L-serine (OAS) is a central intermediate in the biosynthesis of L-cysteine in most bacteria and plants.[1][2] It provides the carbon backbone for the incorporation of sulfide (B99878), a process that represents the final step in the sulfur assimilation pathway.[1][2] The intracellular concentration of OAS is tightly regulated, as it also functions as a crucial signaling molecule, inducing the expression of the cys regulon, a suite of genes responsible for sulfur uptake and cysteine synthesis.[1][3][4] Understanding the function and regulation of OAS metabolism is therefore fundamental for elucidating bacterial adaptation to sulfur availability and for identifying novel targets for antimicrobial drug development.[5][6]

The Core Function of O-Acetyl-L-serine: Cysteine Biosynthesis

The canonical role of O-Acetyl-L-serine is to serve as the immediate precursor for L-cysteine synthesis. This process involves a two-step enzymatic pathway.[2][7]

Synthesis of O-Acetyl-L-serine by Serine Acetyltransferase (CysE)

The first committed step in cysteine biosynthesis is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (CysE), utilizing acetyl-CoA as the acetyl group donor.[7][8]

L-Serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA [8]

CysE activity is a critical regulatory point in the pathway. It is subject to feedback inhibition by the final product, L-cysteine, which prevents the over-accumulation of this potentially toxic amino acid.[8][9]

Conversion of O-Acetyl-L-serine to L-Cysteine by O-acetylserine Sulfhydrylase (CysK/M)

The second and final step is the sulfide-dependent conversion of OAS to L-cysteine, catalyzed by O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase.[2][10] This enzyme exists in two major isoforms in many bacteria, CysK and CysM, which can utilize sulfide and, in some cases, thiosulfate (B1220275) as the sulfur donor.[2][11]

O-Acetyl-L-serine + H₂S → L-Cysteine + Acetate + H₂O [10]

O-Acetyl-L-serine as a Regulatory Molecule

Beyond its role as a metabolic intermediate, OAS is a key signaling molecule that governs the expression of the cys regulon in response to sulfur availability.[1][3]

Induction of the cys Regulon

Under conditions of sulfur limitation, the intracellular concentration of OAS increases.[12] OAS, or its isomer N-acetylserine (NAS) to which it can spontaneously convert, binds to the LysR-type transcriptional regulator CysB.[1][4] This binding event activates CysB, enabling it to bind to the promoter regions of cys operons and recruit RNA polymerase, thereby upregulating the transcription of genes involved in sulfate (B86663) transport, reduction, and cysteine synthesis.[1][3][13]

The Cysteine Synthase Complex (CSC): A Regulatory Hub

A pivotal aspect of OAS-mediated regulation is its interaction with the cysteine synthase complex (CSC), a multienzyme complex formed by the association of CysE and CysK.[14][15] The formation and dissociation of this complex are dynamically regulated by the intracellular concentrations of OAS and sulfide.[12]

-

Sulfide-promoted Association: High sulfide concentrations promote the association of CysE and CysK into the CSC. Within the complex, CysE activity is enhanced, while CysK activity is inhibited.[15][16] This mechanism ensures that the production of OAS is coupled to the availability of sulfide.

-

OAS-induced Dissociation: An accumulation of OAS, indicative of sulfide limitation, leads to the dissociation of the CSC.[12] The released, and now active, CysK can then efficiently convert the available OAS and any scavenged sulfide into cysteine.[15]

This dynamic interplay provides a sophisticated mechanism for bacteria to fine-tune cysteine biosynthesis in response to fluctuating sulfur levels in their environment.

Data Presentation: Enzyme Kinetics

Quantitative understanding of the enzymes involved in OAS metabolism is crucial for modeling metabolic fluxes and for designing targeted inhibitors. The following tables summarize key kinetic parameters for CysE and CysK from various bacterial species.

Table 1: Kinetic Parameters of Bacterial Serine Acetyltransferase (CysE)

| Bacterial Species | Substrate | Km (mM) | Vmax or kcat | Reference |

| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | 0.0073 ± 0.0005 mM/min | [17] |

| Acetyl-CoA | 0.0513 ± 0.0050 | [17] | ||

| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 s⁻¹ | [18] |

| Escherichia coli (in CSC) | L-Serine | - | - | [16] |

| Escherichia coli (free) | L-Serine | - | - | [16] |

Note: The Ki for L-Serine substrate inhibition in free E. coli CysE is 4 mM, which increases to 16 mM when in the cysteine synthase complex.[16]

Table 2: Kinetic Parameters of Bacterial O-acetylserine Sulfhydrylase (CysK)

| Bacterial Species | Substrate | Km (mM) | Vmax or kcat | Reference |

| Salmonella typhimurium | O-Acetyl-L-serine | 0.149 ± 0.059 | - | [19] |

| Sulfide | 0.066 ± 0.004 | - | [19] | |

| Alkaliphilic Bacterium | O-Acetyl-L-serine | 4 | 37.0 µmol/min/mg | [20] |

| Methanosarcina thermophila | Sulfide | 0.500 ± 0.080 | 129 µmol/min/mg | [21] |

Experimental Protocols

Reproducible and standardized methodologies are essential for the study of OAS metabolism. This section provides detailed protocols for key experiments.

Assay for Serine Acetyltransferase (CysE) Activity

This protocol is adapted from a colorimetric assay that measures the release of Coenzyme A (CoA).[17][22]

Principle: The CysE-catalyzed reaction produces CoA, which has a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.[22]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

-

Substrate Solution A: 4 mM Acetyl-CoA in Assay Buffer

-

Substrate Solution B: 20 mM L-Serine in Assay Buffer

-

Purified CysE enzyme

-

Stop Solution: 6 M Guanidine hydrochloride in 50 mM Tris-HCl, pH 7.5

-

DTNB Solution: 1 mM DTNB in 50 mM Tris-HCl, pH 7.5

Procedure:

-

Prepare a reaction mixture containing 25 µL of Substrate Solution A, 25 µL of Substrate Solution B, and a suitable amount of purified CysE in a final volume of 90 µL with Assay Buffer.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of Stop Solution.

-

Add 10 µL of DTNB Solution and mix well.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

A standard curve using known concentrations of CoA should be prepared to quantify the amount of CoA produced.

Assay for O-acetylserine Sulfhydrylase (CysK) Activity

This protocol is based on the ninhydrin (B49086) reaction, which detects the product, L-cysteine.[2]

Principle: Cysteine reacts with acid ninhydrin to form a pink-colored adduct that can be measured spectrophotometrically at 560 nm.

Reagents:

-

Assay Buffer: 100 mM MOPS, pH 7.0

-

Substrate Solution A: Variable concentrations of O-Acetyl-L-serine in Assay Buffer

-

Substrate Solution B: Sodium sulfide (Na₂S) solution in degassed Assay Buffer (concentration to be optimized for the specific enzyme, e.g., 7-30 mM)

-

Purified CysK enzyme

-

Acid Ninhydrin Reagent: Dissolve 2.5 g of ninhydrin in 60 mL of glacial acetic acid and 40 mL of concentrated HCl.

-

Glacial Acetic Acid

Procedure:

-

In a 96-well plate, prepare reaction mixtures with a final volume of 75 µL, containing varying concentrations of OAS and a fixed, saturating concentration of Na₂S in Assay Buffer.

-

Initiate the reaction by adding a small amount (e.g., 0.2 µg) of purified CysK.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding 100 µL of Acid Ninhydrin Reagent and 100 µL of glacial acetic acid.

-

Incubate at 95°C for 5 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 560 nm.

-

A standard curve with known concentrations of L-cysteine should be prepared for quantification.

Visualizing the Metabolic and Regulatory Networks

Diagrammatic representations are invaluable for conceptualizing the complex roles of O-Acetyl-L-serine. The following diagrams were generated using Graphviz (DOT language).

Cysteine Biosynthesis Pathway

Caption: The two-step enzymatic pathway for L-cysteine biosynthesis from L-serine.

Regulatory Role of OAS and the Cysteine Synthase Complex

Caption: The regulatory network of O-Acetyl-L-serine in bacterial sulfur metabolism.

Experimental Workflow for CysE Activity Assay

Caption: A stepwise workflow for the colorimetric assay of CysE activity.

Implications for Drug Development

The cysteine biosynthetic pathway, and specifically the enzymes CysE and CysK, are attractive targets for the development of novel antibacterial agents.[5][6][23] This pathway is essential for many pathogenic bacteria but is absent in humans, offering a potential for selective toxicity.[7] Inhibitors of CysE would not only block the production of cysteine but also prevent the synthesis of the inducer molecule OAS, thereby shutting down the entire sulfur assimilation pathway.[22] The detailed kinetic and structural information presented in this guide can aid in the rational design and screening of potent and specific inhibitors against these crucial bacterial enzymes.

Conclusion

O-Acetyl-L-serine is far more than a simple intermediate in an amino acid biosynthetic pathway. It is a central metabolic and regulatory hub that allows bacteria to sense and respond to the availability of sulfur, a critical nutrient. The intricate regulation of its synthesis and consumption, particularly through the dynamic formation of the cysteine synthase complex, highlights the elegance and efficiency of bacterial metabolic control. A thorough understanding of the multifaceted roles of OAS, supported by robust quantitative data and experimental methodologies, is indispensable for researchers aiming to unravel the complexities of bacterial physiology and for the development of next-generation antimicrobial therapies.

References

- 1. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 6. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics [frontiersin.org]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Regulation of O-acetylserine sulfhydrylase B by L-cysteine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure/ Function of the Cysteine Synthase Complex - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]

- 15. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Characterization of serine acetyltransferase (CysE) from methicillin-resistant Staphylococcus aureus and inhibitory effect of two natural products on CysE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of O-Acetyl-L-serine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-serine hydrochloride is a key intermediate in the biosynthesis of cysteine in bacteria and plants, playing a pivotal role in sulfur metabolism.[1][2] Beyond its metabolic function, it also acts as a signaling molecule, influencing gene expression related to sulfur assimilation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and a visualization of its central biological pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | (2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | [] |

| Synonyms | L-Ser(Ac)-OH HCl, (S)-3-Acetoxy-2-Aminopropanoic Acid Hydrochloride | [] |

| CAS Number | 66638-22-0 | [2][5] |

| Molecular Formula | C5H10ClNO4 | [6] |

| Molecular Weight | 183.59 g/mol | [5] |

| Appearance | White to off-white powder or crystals | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 163 °C | [] |

| Boiling Point | 325.5 °C | [] |

| Density | 1.299 g/cm³ | [] |

| Solubility | Soluble in water and ethanol (B145695). Soluble in DMSO (37 mg/mL).[1] | [1] |

| Storage | Store at 2-8 °C or -20°C for long-term stability.[3][] | [3][] |

| Purity | Typically ≥98% (Assay) | [] |

Biological Role and Signaling Pathway

O-Acetyl-L-serine is a crucial intermediate in the cysteine biosynthesis pathway in bacteria and plants. It is synthesized from L-serine and acetyl-CoA by the enzyme serine acetyltransferase. Subsequently, O-acetylserine (thiol)-lyase (also known as cysteine synthase) catalyzes the reaction of O-Acetyl-L-serine with sulfide (B99878) to produce L-cysteine.

Furthermore, O-Acetyl-L-serine acts as a signaling molecule in plants, regulating the expression of genes involved in sulfur uptake and assimilation. This signaling role is critical for maintaining sulfur homeostasis within the plant.

Cysteine Biosynthesis Pathway in Bacteria and Plants

Caption: Cysteine biosynthesis pathway from L-serine.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

Principle: This protocol describes the O-acetylation of L-serine using acetyl chloride in glacial acetic acid, followed by precipitation of the hydrochloride salt.

Materials:

-

L-serine

-

Glacial acetic acid

-

Acetyl chloride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Suspend L-serine in a round-bottom flask containing glacial acetic acid.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add acetyl chloride to the cooled suspension. The reaction is exothermic.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by adding diethyl ether to the reaction mixture.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound.

Purification by Recrystallization

Principle: This method purifies the synthesized this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Once crystallization is complete, add diethyl ether to aid precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the crystals under vacuum.

Analytical Methods

Principle: HPLC is used to assess the purity of this compound. The compound is separated on a stationary phase with a mobile phase, and its concentration is determined by a detector.

Experimental Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Gradient Program: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased over time to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Experimental Conditions:

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

O-acetylserine Sulfhydrylase Enzyme Assay

Principle: This assay measures the activity of O-acetylserine sulfhydrylase by quantifying the amount of cysteine produced from this compound and a sulfide source. The produced cysteine can be detected colorimetrically.

Materials:

-

This compound (substrate)

-

Sodium sulfide (sulfide source)

-

Purified O-acetylserine sulfhydrylase enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Ninhydrin (B49086) reagent for cysteine detection

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, sodium sulfide, and the enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Initiate the reaction by adding a known concentration of this compound.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Centrifuge the mixture to pellet any precipitated protein.

-

To the supernatant, add the ninhydrin reagent and heat the mixture (e.g., in a boiling water bath) to allow for color development.

-

After cooling, measure the absorbance of the solution at the appropriate wavelength (e.g., 560 nm) using a spectrophotometer.

-

Calculate the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of cysteine.

-

Determine the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of significant interest in biochemistry and drug development. The summarized data, detailed experimental protocols, and visual representations of its biological pathway and experimental workflow are intended to equip researchers and scientists with the necessary information to effectively work with this important molecule.

References

The Lynchpin of Cysteine Synthesis: A Technical Guide to O-Acetyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-serine (OAS) is a pivotal, yet transient, intermediate in the biosynthesis of L-cysteine, an amino acid crucial for protein structure, catalysis, and cellular redox homeostasis. First identified as a key player in the sulfur assimilation pathway in bacteria and plants, the discovery and subsequent characterization of OAS have illuminated a sophisticated regulatory network that governs sulfur metabolism. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of O-Acetyl-L-serine, with a focus on the enzymatic machinery that synthesizes and consumes it, detailed experimental protocols for its study, and the intricate signaling pathways it modulates.

Discovery and History

The journey to understanding the role of O-Acetyl-L-serine began with investigations into the biosynthesis of L-cysteine. Pioneering work by Kredich and colleagues in the 1960s on Salmonella typhimurium was instrumental in elucidating the two-step enzymatic pathway responsible for the incorporation of inorganic sulfide (B99878) into an organic backbone.[1] Their research identified O-Acetyl-L-serine as the activated form of serine that serves as the immediate precursor to cysteine.[1]

This pathway, conserved in bacteria and plants, involves two key enzymes:

-

Serine acetyltransferase (SAT) : This enzyme catalyzes the acetylation of L-serine by acetyl-CoA to form O-Acetyl-L-serine.[2]

-

O-acetylserine (thiol) lyase (OAS-TL) , also known as cysteine synthase: This enzyme facilitates the replacement of the acetyl group of OAS with sulfide to produce L-cysteine.[1]

Subsequent research revealed that these two enzymes do not function in isolation but rather form a bi-enzyme complex known as the cysteine synthase complex (CSC) .[3][4] This complex formation is central to the regulation of the pathway, with the association and dissociation of SAT and OAS-TL being modulated by the cellular concentrations of O-Acetyl-L-serine and sulfide.[5][6] O-Acetyl-L-serine has also been identified as a signaling molecule that can regulate the expression of genes involved in sulfur uptake and assimilation.[5]

Biochemical Pathway and Regulation

The synthesis of cysteine from serine via O-Acetyl-L-serine is a tightly regulated process to ensure cellular homeostasis of sulfur-containing compounds. The central pathway and its regulation are depicted below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to O-Acetyl-L-serine Hydrochloride (CAS: 66638-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-serine hydrochloride (CAS: 66638-22-0) is a pivotal intermediate in the biosynthesis of L-cysteine in bacteria and plants, and it plays a significant role as a signaling molecule in response to sulfur availability. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use in enzymatic assays, and an exploration of its biological significance, particularly in metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this versatile compound.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in water and ethanol.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66638-22-0 | [2][3] |

| Molecular Formula | C₅H₉NO₄·HCl | [] |

| Molecular Weight | 183.59 g/mol | [3] |

| Appearance | White to off-white solid/powder | [][5] |

| Melting Point | 163 °C | [1][] |

| Boiling Point | 325.5 °C | [] |

| Density | 1.299 g/cm³ | [] |

| Solubility | Soluble in water and ethanol | [1] |

| Storage Temperature | -20°C | [1][5] |

Biological Significance and Signaling Pathways

O-Acetyl-L-serine (OAS) is a crucial molecule at the intersection of carbon, nitrogen, and sulfur metabolism in plants and bacteria. Its primary role is as the direct carbon backbone precursor for the synthesis of L-cysteine.

Cysteine Biosynthesis Pathway

The synthesis of L-cysteine from L-serine involves a two-step enzymatic process:

-

Acetylation of L-serine: Serine acetyltransferase (SAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetyl-L-serine.

-

Sulfhydrylation of O-Acetyl-L-serine: O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, then incorporates sulfide (B99878) by replacing the acetyl group of OAS to produce L-cysteine.

This pathway is tightly regulated. The formation of a multi-enzyme complex between SAT and OASTL, known as the cysteine synthase complex, modulates the activity of both enzymes. The stability of this complex is influenced by the cellular concentrations of OAS and sulfide.

O-Acetyl-L-serine as a Signaling Molecule

In plants, under conditions of sulfur deprivation, the concentration of O-acetyl-L-serine increases. This accumulation of OAS acts as a signal that upregulates the expression of genes involved in sulfate (B86663) uptake and assimilation, ensuring a homeostatic response to sulfur availability. This signaling cascade involves a specific set of genes known as the "OAS cluster".

In bacteria, OAS or its isomer N-acetyl-L-serine (NAS) acts as an inducer for the cysteine regulon, a group of genes responsible for cysteine biosynthesis.[6] The binding of OAS/NAS to the transcriptional regulator CysB activates the transcription of these genes.

Experimental Protocols

Chemical Synthesis of this compound

General Workflow:

O-acetylserine (thiol) lyase (OASTL) Assay

This colorimetric assay measures the activity of OASTL by quantifying the amount of L-cysteine produced. The L-cysteine reacts with an acidic ninhydrin (B49086) reagent to form a colored product that can be measured spectrophotometrically.

Materials:

-

This compound solution (substrate)

-

Sodium sulfide solution (substrate)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Enzyme extract or purified OASTL

-

Acidic ninhydrin reagent (250 mg ninhydrin in 6 ml acetic acid and 4 ml concentrated HCl)

-

L-cysteine standards

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, sodium sulfide, and the enzyme sample.

-

Pre-incubate the mixture at a specified temperature (e.g., 30°C).

-

Initiate the reaction by adding the this compound solution.

-

Incubate for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding the acidic ninhydrin reagent.

-

Boil the samples for 10 minutes to allow for color development.

-

Cool the samples and measure the absorbance at 560 nm.

-

Determine the amount of L-cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.

Serine Acetyltransferase (SERAT) Assay

This assay determines the activity of SERAT by measuring the formation of O-acetyl-L-serine.[7]

Materials:

-

Purified recombinant SERAT protein

-

Tris-HCl buffer (pH 7.6)

-

EDTA

-

L-serine

-

Acetyl-CoA

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, L-serine, and acetyl-CoA.[7]

-

Add the purified recombinant SERAT protein to the reaction mixture.[7]

-

Incubate the reaction at 30°C for 30 minutes.[7]

-

The formation of O-acetyl-L-serine can be quantified using various methods, such as HPLC or coupled enzyme assays where the product of the SERAT reaction becomes a substrate for a subsequent reaction that can be easily monitored.

Applications in Research and Development

-

Biochemical Research: this compound is widely used as a substrate to study the kinetics and regulation of enzymes in the cysteine biosynthesis pathway, such as OASTL and SAT.[5]

-

Plant Science: It serves as a tool to investigate sulfur metabolism and signaling in plants.

-

Microbiology: It is used in studies of bacterial metabolism and as a potential target for the development of novel antimicrobial agents.

-

Drug Development: While direct applications in drug development are not extensively documented, its role as a metabolic intermediate suggests potential for targeting associated enzymes in pathogens. The initial search also hinted at its use in neuroscience research, though specific details on its role as a neurotransmitter precursor or in neurological signaling pathways require further investigation.

Storage and Stability

This compound should be stored at -20°C for long-term stability.[1][5] Stock solutions can be prepared in solvents such as water or DMSO. For aqueous stock solutions, it is recommended to filter and sterilize before use. When preparing stock solutions in DMSO, it is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[8] Stock solutions are typically stable for extended periods when stored at -20°C or -80°C.[9]

Conclusion

This compound is a compound of significant interest due to its central role in the biosynthesis of L-cysteine and its function as a signaling molecule in response to sulfur availability in plants and bacteria. This technical guide has provided a detailed overview of its properties, biological functions, and practical applications in research. The provided experimental protocols offer a starting point for its synthesis and use in enzymatic assays. Further research, particularly into its potential roles in neuroscience and as a target for drug development, will undoubtedly expand the utility of this important biomolecule.

References

- 1. chemwhat.com [chemwhat.com]

- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 5. This compound CAS#: 66638-22-0 [chemicalbook.com]

- 6. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure of O-Acetyl-L-serine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-serine hydrochloride is a significant biomolecule that serves as a crucial intermediate in the biosynthetic pathway of cysteine in bacteria and plants.[1][2] Its hydrochloride salt form enhances its stability and solubility, making it a valuable reagent in various biochemical and pharmaceutical research applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, and its role in biological pathways.

Molecular Structure and Properties

This compound is the hydrochloride salt of O-Acetyl-L-serine. The core structure consists of an L-serine backbone with an acetyl group attached to the side-chain oxygen atom. The presence of the hydrochloride provides a counter-ion to the protonated amine group under acidic conditions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅H₉NO₄·HCl | [][4] |

| Molecular Weight | 183.59 g/mol | [][4] |

| IUPAC Name | (2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | [] |

| CAS Number | 66638-22-0 | [][4] |

| Appearance | White solid | [] |

| Melting Point | 163 °C | [] |

| Boiling Point | 325.5 °C | [] |

| Density | 1.299 g/cm³ | [] |

| Solubility | Soluble in ethanol | [5] |

Spectroscopic and Analytical Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Data (D₂O, pH 7.4): [6]

-

2.06 ppm (s, 3H): Acetyl group (CH₃) protons.

-

4.49 ppm (m, 2H): Methylene group (CH₂) protons adjacent to the ester oxygen.

-

3.83 - 4.28 ppm (m, 1H): Alpha-proton (CH) of the serine backbone.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of this compound. A typical analysis would involve reverse-phase chromatography.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Generalized)

This protocol is a generalized procedure for obtaining ¹H and ¹³C NMR spectra of amino acid hydrochlorides.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Suppress the residual water signal if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to an internal standard like DSS or to the residual solvent peak).

High-Performance Liquid Chromatography (HPLC) Protocol for O-acetylserine Quantification

The following is a detailed protocol for the quantification of O-acetylserine in plant tissues, which can be adapted for the analysis of the pure hydrochloride salt.[8][9]

-

Sample Preparation (for plant tissue):

-

Homogenize frozen plant material in 0.1 M HCl.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Derivatization (if required for detection): For enhanced sensitivity, especially with fluorescence detection, derivatization with a reagent like monobromobimane (B13751) can be performed.[10]

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with 0.1% trifluoroacetic acid.

-

Gradient: A linear gradient from 5% to 30% Acetonitrile over a specified time (e.g., 8 minutes), followed by a steeper gradient to 50% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength (e.g., 229 nm) or fluorescence detection if a derivatizing agent is used.

-

-

Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the sample.

Biological Role and Signaling Pathways

O-Acetyl-L-serine is a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2] It is formed from L-serine and acetyl-CoA in a reaction catalyzed by the enzyme serine acetyltransferase (SAT).[11] Subsequently, O-acetylserine (thiol)-lyase (OASTL) catalyzes the incorporation of sulfide (B99878) into O-acetylserine to produce L-cysteine.[8][9]

Beyond its metabolic role, O-acetylserine also functions as a signaling molecule, particularly in response to sulfur availability in plants.[12][13][14]

Cysteine Biosynthesis Pathway

The following diagram illustrates the central role of O-Acetyl-L-serine in the cysteine biosynthesis pathway in plants and bacteria.

Caption: Cysteine biosynthesis pathway in plants and bacteria.

O-Acetylserine Signaling Pathway

In plants, the accumulation of O-acetylserine under sulfur-limiting conditions acts as a signal to upregulate genes involved in sulfur uptake and assimilation.

Caption: O-Acetylserine signaling in response to sulfur deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Thermo Scientific Chemicals this compound | Fisher Scientific [fishersci.ca]

- 6. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. J64933.03 [thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. ncn.gov.pl [ncn.gov.pl]

- 13. Dissection of the signalling function of O-acetylserine in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 14. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

O-Acetyl-L-serine's Involvement in Sulfur Metabolism: A Technical Guide

Executive Summary: O-Acetyl-L-serine (OAS) is a pivotal, yet transient, intermediate in the sulfur assimilation pathway of bacteria, archaea, and plants.[1][2] It serves not only as the direct carbon-skeleton precursor for the biosynthesis of L-cysteine but also functions as a critical signaling molecule that orchestrates the regulation of genes involved in sulfur uptake and metabolism.[3][4][5] This guide provides an in-depth examination of the biochemical reactions, regulatory networks, and experimental methodologies related to OAS, targeting researchers and professionals in drug development.

The Core Pathway: Cysteine Biosynthesis

The synthesis of L-cysteine represents the primary point of incorporation of reduced inorganic sulfur into organic compounds.[6][7] This two-step process is highly conserved across bacteria and plants and hinges on the production and subsequent utilization of O-Acetyl-L-serine.[5][8]

Step 1: Synthesis of O-Acetyl-L-serine by Serine Acetyltransferase (SAT)

The pathway begins with the acetylation of L-serine, a reaction catalyzed by the enzyme Serine O-acetyltransferase (SAT), also known as Serine Transacetylase (EC 2.3.1.30).[9] This enzyme transfers the acetyl group from Acetyl-CoA to the hydroxyl group of L-serine, yielding O-Acetyl-L-serine and Coenzyme A (CoA).[9]

Reaction: L-serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA

Figure 1: Synthesis of O-Acetyl-L-serine (OAS).

Step 2: Cysteine Synthesis by O-Acetylserine Sulfhydrylase (OASS)

In the final, rate-limiting step, O-Acetylserine (thiol)-lyase (OAS-TL), also called O-Acetylserine Sulfhydrylase (OASS) or Cysteine Synthase (EC 2.5.1.47), catalyzes a β-replacement reaction.[10][11] The acetoxy group of OAS is replaced by a sulfide (B99878) ion (S²⁻) to produce L-cysteine and acetate.[10][12] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a critical hub for metabolic regulation.[13][14]

Reaction: O-Acetyl-L-serine + S²⁻ → L-cysteine + Acetate

The Regulatory Role of O-Acetyl-L-serine

OAS's role extends far beyond that of a simple metabolic intermediate. Its cellular concentration is a key indicator of the cell's sulfur status, triggering complex regulatory cascades at both the protein and transcriptional levels.

The Cysteine Synthase Complex (CSC): A Dynamic Regulatory Hub

SAT and OASS associate to form a bi-enzyme complex known as the Cysteine Synthase Complex (CSC).[5][15] The formation and dissociation of this complex are central to regulating cysteine biosynthesis.

-

Complex Formation: In the presence of sufficient sulfide, SAT and OASS form the CSC. Within the complex, OASS activity is significantly reduced, while SAT remains active but becomes less sensitive to feedback inhibition by cysteine.[5][6] This state favors the production of OAS.

-

Complex Dissociation: An accumulation of OAS, typically occurring under sulfur-limiting conditions when sulfide is scarce, promotes the dissociation of the CSC.[4][5][6] The release of free OASS monomers leads to a sharp increase in cysteine synthesis capacity, allowing the cell to efficiently utilize any available sulfide.[5]

Figure 2: Regulation of the Cysteine Synthase Complex.

OAS as a Signaling Molecule: Transcriptional Control

Under conditions of sulfur deprivation, the lack of sulfide for the OASS reaction leads to the accumulation of OAS.[3][16] This accumulation serves as a signal that induces the transcription of a suite of genes aimed at increasing sulfur uptake and assimilation.

-

In Bacteria: OAS, or its isomer N-acetylserine (NAS), acts as a co-inducer for the LysR-type transcriptional regulator, CysB.[5][17][18] The CysB-NAS complex then activates the transcription of the cys regulon, which includes genes for sulfate (B86663) transporters and the enzymes of the assimilation pathway.[15][17]

-

In Plants: OAS accumulation triggers the expression of a group of co-regulated genes known as the "OAS cluster".[3][19] This response is mediated by transcription factors such as SLIM1/EIL3 and leads to the upregulation of sulfate transporters (SULTRs) and key enzymes like ATP sulfurylase and APS reductase (APR).[3][4]

Figure 3: OAS signaling cascade in plants.

Quantitative Insights into OAS-Mediated Metabolism

The dynamics of sulfur metabolism are governed by enzyme kinetics and fluctuating metabolite pools. Understanding these quantitative parameters is essential for modeling metabolic flux and for drug development.

Table 1: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS)

| Organism | Substrate | Apparent K_m (μM) | Specific Activity | Reference |

| Methanosarcina thermophila | Sulfide | 500 ± 80 | 129 μmol/min/mg | [20][21] |

| Arabidopsis thaliana (isoforms A, B, C) | OAS | 310 - 690 | Not specified | [6] |

Note: The OASS from M. thermophila also exhibited positive cooperativity and substrate inhibition with O-acetyl-L-serine.[20][21]

Table 2: Conditions Leading to Cellular OAS Accumulation

| Organism/System | Condition | Observation | Reference |

| Arabidopsis thaliana | Sulfur deprivation | OAS accumulates, inducing "OAS cluster" genes. | [3] |

| Arabidopsis thaliana roots | Menadione (oxidative stress) treatment | OAS accumulation peaked at 6 hours. | [3] |

| Transgenic A. thaliana | Low-sulfur and high-nitrogen nutrition | Higher levels of OAS accumulation in siliques. | [16] |

| Cultured soybean cotyledons | Sulfur deficiency | Elevated levels of OAS accumulation. | [16] |

Experimental Methodologies

Investigating the role of OAS in sulfur metabolism requires specific biochemical and molecular biology techniques.

Spectrophotometric Assay for OASS Activity

A continuous spectrophotometric assay is commonly used to measure OASS activity. This method replaces the natural substrate, sulfide, with an analog that produces a chromophoric product.[13][14]

-

Principle: The assay utilizes 5-thio-2-nitrobenzoate (TNB) as a sulfide analog. OASS catalyzes the reaction between OAS and TNB. The consumption of TNB, which has a strong absorbance at 412 nm, is monitored over time.[13][14]

-

Protocol Outline:

-

Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Add a known concentration of O-Acetyl-L-serine.

-

Add the purified OASS enzyme to the mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding TNB.

-

Immediately monitor the decrease in absorbance at 412 nm using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the extinction coefficient of TNB.

-

Figure 4: Workflow for the OASS spectrophotometric assay.

Quantification of Intracellular OAS by HPLC

Accurate measurement of the cellular OAS pool is crucial for studying its signaling function. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for this purpose.[6]

-

Principle: Cellular metabolites are extracted and separated based on their physicochemical properties (e.g., polarity) on an HPLC column. OAS is identified and quantified by comparing its retention time and peak area to that of a known standard. Derivatization is often employed to enhance detection.

-

Protocol Outline:

-

Sample Collection: Rapidly harvest and quench biological material (e.g., flash-freezing in liquid nitrogen) to halt metabolic activity.

-

Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Derivatization (optional but common): React the extracted metabolites with a fluorescent tagging agent (e.g., o-phthalaldehyde/mercaptoethanol for primary amines) to increase detection sensitivity.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of appropriate mobile phases.

-

Detection: Detect the eluting compounds using a fluorescence or UV-Vis detector.

-

Quantification: Identify the OAS peak based on the retention time of an OAS standard. Quantify the concentration by integrating the peak area and comparing it to a standard curve.

-

O-Acetylserine Sulfhydrylase as a Drug Target

The cysteine biosynthesis pathway is essential for the survival and virulence of many pathogenic bacteria and protozoa, but it is absent in mammals.[22][23] This makes the enzymes of the pathway, particularly OASS, attractive targets for the development of novel antimicrobial agents.[12][22]

-

Rationale: Inhibiting OASS depletes the pathogen's supply of cysteine, a crucial amino acid for protein synthesis and for producing antioxidants (like glutathione (B108866) or trypanothione) needed to counteract host oxidative defenses.[22] Deletion of genes in the cysteine operon has been shown to decrease antibiotic resistance in Salmonella typhimurium.[24]

-

Inhibitor Design Strategies:

-

Active Site Inhibition: Development of small molecules that bind to the active site and block substrate access.

-

Mimicking Nature: A successful strategy involves designing peptide-based inhibitors that mimic the C-terminal pentapeptide of the SAT protein.[24][25] This region of SAT naturally inserts into the OASS active site to inhibit its activity during the formation of the cysteine synthase complex, providing a natural pharmacophore for inhibitor design.[24][25]

-

Fragment-Based Drug Design: Scaffold hopping and other ligand-based design approaches are being used to identify novel, non-natural chemical fragments that can be developed into potent OASS inhibitors.[12][23]

-

Conclusion

O-Acetyl-L-serine is a linchpin in sulfur metabolism. It is the committed precursor for cysteine synthesis and the central signaling molecule that communicates the sulfur status of the cell to the transcriptional machinery. The dynamic interplay between OAS, sulfide, and the enzymes SAT and OASS allows organisms to maintain cysteine homeostasis under varying environmental conditions. The essentiality of this pathway in many pathogens, coupled with its absence in humans, firmly establishes OASS as a promising target for the development of next-generation antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of the addition half of the O-acetylserine sulfhydrylase-A reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Mechanism of O-acetylserine sulfhydrylase fromSalmonella typhimurium LT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sulfur metabolism in bacteria [normalesup.org]

- 19. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. O-Acetylserine sulfhydrylase from Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-Based Design of Inhibitors of the Crucial Cysteine Biosynthetic Pathway Enzyme O-Acetyl Serine Sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Inner Workings of O-acetylserine (thiol)-lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-acetylserine (thiol)-lyase (OAS-TL), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway, catalyzing the final step in the biosynthesis of L-cysteine in bacteria, plants, and fungi. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the conversion of O-acetyl-L-serine (OAS) and sulfide (B99878) into L-cysteine and acetate. Beyond its fundamental role in providing the building block for proteins and numerous sulfur-containing metabolites, OAS-TL is a key regulatory hub in sulfur metabolism, primarily through its interaction with serine acetyltransferase (SAT) to form the cysteine synthase complex (CSC). This complex dynamically responds to the cellular sulfur status, modulating the production of OAS and, consequently, L-cysteine. Understanding the intricate mechanism of action of OAS-TL is paramount for developing novel antimicrobial agents, herbicides, and for biotechnological applications aimed at enhancing cysteine production. This technical guide provides an in-depth exploration of the core mechanism of OAS-TL, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction

Cysteine is a semi-essential amino acid with a central role in cellular metabolism, protein structure, and redox homeostasis[1]. The de novo biosynthesis of cysteine in many organisms is a two-step process. First, serine is acetylated by serine acetyltransferase (SAT) to form O-acetylserine (OAS). Subsequently, O-acetylserine (thiol)-lyase (OAS-TL) catalyzes a β-replacement reaction, substituting the acetyl group of OAS with a sulfide group to yield L-cysteine[2][3]. OAS-TL is a member of the fold-type II family of PLP-dependent enzymes and typically exists as a homodimer[3][4][5]. Its activity is intricately regulated, most notably through its association with SAT to form the cysteine synthase complex (CSC), which acts as a sensor of the cellular sulfur status[1][5][6]. This guide delves into the catalytic mechanism of OAS-TL, its kinetic properties, and the regulatory dynamics of the CSC.

The Catalytic Mechanism of O-acetylserine (thiol)-lyase

OAS-TL employs a Ping Pong Bi-Bi kinetic mechanism, a characteristic feature of many PLP-dependent enzymes involved in amino acid metabolism[3][4][7]. The catalytic cycle involves the formation of a covalent intermediate, the α-aminoacrylate, which is central to the β-replacement reaction[2][3][4].

The reaction can be dissected into two half-reactions:

First Half-Reaction: Elimination of Acetate

-

Formation of the External Aldimine: The catalytic cycle begins with the binding of the first substrate, O-acetyl-L-serine (OAS), to the active site. The α-amino group of OAS displaces the ε-amino group of the catalytic lysine (B10760008) residue (which forms an internal aldimine or Schiff base with the PLP cofactor), generating an external aldimine[8][9].

-

α-Proton Abstraction: A basic residue in the active site, often the ε-amino group of the displaced lysine, abstracts the α-proton from OAS. The PLP cofactor acts as an electron sink, stabilizing the resulting negative charge through its conjugated π-system, leading to the formation of a quinonoid intermediate[8].

-

β-Elimination of Acetate: The β-acetoxy group is then eliminated, resulting in the formation of a stable α-aminoacrylate intermediate still covalently bound to the PLP cofactor[2][3][4]. Acetate is released as the first product.

Second Half-Reaction: Addition of Sulfide

-

Nucleophilic Attack by Sulfide: The second substrate, sulfide (HS⁻), enters the active site and performs a nucleophilic attack on the β-carbon of the α-aminoacrylate intermediate[2].

-

Reprotonation and Product Release: The α-carbon is subsequently reprotonated by the catalytic lysine residue. This is followed by a transaldimination reaction where the ε-amino group of the lysine residue attacks the Schiff base, reforming the internal aldimine and releasing the final product, L-cysteine[7].

This intricate mechanism allows for the efficient and specific synthesis of L-cysteine.

Quantitative Analysis of OAS-TL Activity

The kinetic parameters of OAS-TL can vary depending on the organism, the specific isoform, and the experimental conditions. The following tables summarize key quantitative data reported in the literature.

| Enzyme Source | Isoform | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference |

| Arabidopsis thaliana | Cytosolic (OAS-TL A) | Sulfide | 5.6 ± 0.6 | 900 µmol min⁻¹ mg⁻¹ | [9][10] |

| O-acetylserine | 690 | [9][10] | |||

| Arabidopsis thaliana | Plastidial (OAS-TL B) | Sulfide | 3.0 | 550 µmol min⁻¹ mg⁻¹ | [9][10] |

| O-acetylserine | 310 | [9][10] | |||

| Arabidopsis thaliana | Mitochondrial (OAS-TL C) | Sulfide | 4.6 | 550 µmol min⁻¹ mg⁻¹ | [9][10] |

| O-acetylserine | 440 | [9][10] | |||

| Aeropyrum pernix K1 | - | O-acetyl-L-serine | 28,000 | 202 s⁻¹ (rate constant) | [6][11][12] |

| Sulfide | < 200 | [6][11][12] | |||

| Salmonella typhimurium | - | O-acetyl-L-serine | 1,600 | - | [2] |

| Spinach | Cytosolic (Cysteine Synthase A) | Sulfide | 20-30 (Phase 1) | - | [13] |

| 600 (Phase 2) | [13] | ||||

| Spinach | Chloroplastic (Cysteine Synthase B) | Sulfide | 20-30 (Phase 1) | - | [13] |

| 200 (Phase 2) | [13] |

Table 1: Kinetic Parameters of O-acetylserine (thiol)-lyase for its Substrates.

| Inhibitor | Enzyme Source | Inhibition Type | K_ic_ (mM) | K_iu_ (mM) | Reference |

| S-benzyl-L-cysteine (SBC) | Arabidopsis thaliana (heterologously expressed in E. coli) | Non-competitive | 4.29 | 5.12 | [2] |

Table 2: Inhibition Kinetics of O-acetylserine (thiol)-lyase.

Experimental Protocols

Expression and Purification of Recombinant OAS-TL

This protocol is adapted for the expression of Arabidopsis thaliana OAS-TL isoforms in E. coli.

-

Cloning: The cDNAs encoding the mature OAS-TL isoforms are cloned into an expression vector (e.g., pET vector system) without any fusion tags to obtain the native protein.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT), and lysed by sonication or using a French press.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble OAS-TL is then subjected to a series of chromatography steps, which may include:

-

Ammonium sulfate (B86663) fractionation.

-

Anion exchange chromatography (e.g., Q-Sepharose).

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).

-

Size-exclusion chromatography (e.g., Superdex 200).

-

-

Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

Enzyme Kinetics Assay (Spectrophotometric Method)

This method, adapted from Gaitonde (1967), measures the formation of cysteine using an acid-ninhydrin reagent[14].

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES-NaOH, pH 7.5

-

2.5 mM Dithiothreitol (DTT)

-

5 mM Sodium Sulfide (Na₂S)

-

Varying concentrations of O-acetylserine (OAS) to determine its K_m_.

-

A fixed, saturating concentration of OAS (e.g., 10 mM) when varying sulfide concentrations to determine its K_m_.

-

-